molecular formula C19H14F2N2O3 B2926348 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate CAS No. 1794939-90-4

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate

Cat. No. B2926348
CAS RN: 1794939-90-4
M. Wt: 356.329
InChI Key: OJWIGWIWKUAOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been reported for the synthesis of quinoline derivatives, including microwave synthesis, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, such as the one mentioned, are significant in the synthesis of bioactive compounds and materials. The research by Xie et al. (2019) introduced a metal- and base-free protocol for preparing quinoxaline-carbonyl compounds, highlighting the importance of such structures in drug design and material science (Xie et al., 2019). Additionally, Gabrielli et al. (2016) presented a one-pot synthesis method for quinoline-2-carboxylates, showing their utility in generating functionalized quinolines efficiently (Gabrielli et al., 2016).

Biological Activities

Quinoline derivatives are explored for their potential in medical applications. Domagala et al. (1988) found that certain quinolone carboxylic acids exhibit remarkable antibacterial activity and DNA gyrase inhibition, suggesting their utility in developing new antibiotics (Domagala et al., 1988). In the context of antimalarial activity, Rice (1976) synthesized alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, demonstrating significant efficacy against Plasmodium berghei, indicating the potential of quinoline derivatives in antimalarial drug development (Rice, 1976).

Material Science Applications

Quinoline derivatives also find applications in materials science. Sych et al. (2019) synthesized isomeric quinoline and carbazole derivatives, which form exciplexes showing potential as emissive materials in organic light-emitting diodes (OLEDs) (Sych et al., 2019). This study highlights the versatility of quinoline derivatives in the development of electronic and optoelectronic devices.

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-14-7-5-13(15(21)9-14)10-22-18(24)11-26-19(25)17-8-6-12-3-1-2-4-16(12)23-17/h1-9H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWIGWIWKUAOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.